molecular formula C18H17Cl2N5O2 B264601 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

カタログ番号 B264601
分子量: 406.3 g/mol
InChIキー: HEAKUVLTQFRLSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease. In

作用機序

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine exerts its effects by binding to a specific receptor on the surface of microglia called the receptor for advanced glycation end products (RAGE). This binding inhibits the activation of microglia and reduces the production of pro-inflammatory cytokines and chemokines. 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine also reduces the production of beta-amyloid by inhibiting the expression of the enzyme beta-secretase.
Biochemical and Physiological Effects:
7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response in the brain. It also reduces the production of beta-amyloid, which is believed to contribute to the disease process in Alzheimer's disease. 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One advantage of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has been extensively studied in animal models of Alzheimer's disease and has shown promising results in reducing neuroinflammation and beta-amyloid production. However, one limitation is that the exact mechanism of action of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is not fully understood, and further research is needed to fully elucidate its effects.

将来の方向性

There are several future directions for research on 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine. One area of research is to further elucidate its mechanism of action and identify other potential targets for therapeutic intervention. Another area of research is to investigate the potential use of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in other neurological disorders that involve neuroinflammation, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in human clinical trials.

合成法

The synthesis of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves the reaction of 3,4-dichlorophenylhydrazine with 3,4-dimethoxybenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate and ammonium acetate to yield the tetrazolo[1,5-a]pyrimidine ring system. The final product is obtained by reducing the ketone group with sodium borohydride.

科学的研究の応用

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease. It has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has also been shown to reduce the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients and is believed to contribute to the disease process.

特性

製品名

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

分子式

C18H17Cl2N5O2

分子量

406.3 g/mol

IUPAC名

7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H17Cl2N5O2/c1-26-16-6-4-10(8-17(16)27-2)14-9-15(25-18(21-14)22-23-24-25)11-3-5-12(19)13(20)7-11/h3-8,14-15H,9H2,1-2H3,(H,21,22,24)

InChIキー

HEAKUVLTQFRLSZ-UHFFFAOYSA-N

異性体SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC

SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC

正規SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。